6-(3,5-Difluorophenyl)pyrimidin-4-ol
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Overview
Description
6-(3,5-Difluorophenyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 3,5-difluorophenyl group and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Difluorophenyl)pyrimidin-4-ol typically involves the reaction of 3,5-difluoroaniline with a suitable pyrimidine precursor under controlled conditions. One common method includes the condensation of 3,5-difluoroaniline with a pyrimidine derivative in the presence of a base, followed by cyclization and subsequent hydroxylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Difluorophenyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 6-(3,5-difluorophenyl)pyrimidin-4-one.
Reduction: Formation of 6-(3,5-difluorophenyl)pyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
6-(3,5-Difluorophenyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 6-(3,5-Difluorophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,6-Difluorophenyl)pyrimidin-4-ol
- 6-(3,4-Difluorophenyl)pyrimidin-4-ol
- 6-(3,5-Dichlorophenyl)pyrimidin-4-ol
Uniqueness
6-(3,5-Difluorophenyl)pyrimidin-4-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to differences in how the compound interacts with molecular targets compared to its analogs .
Properties
Molecular Formula |
C10H6F2N2O |
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Molecular Weight |
208.16 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H6F2N2O/c11-7-1-6(2-8(12)3-7)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) |
InChI Key |
ODNLNTNSLYBLRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CC(=O)NC=N2 |
Origin of Product |
United States |
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